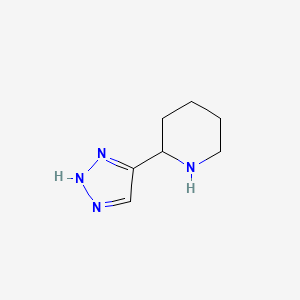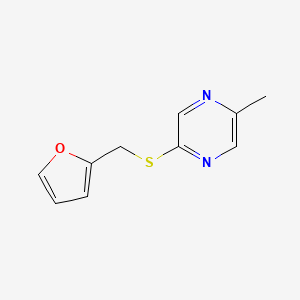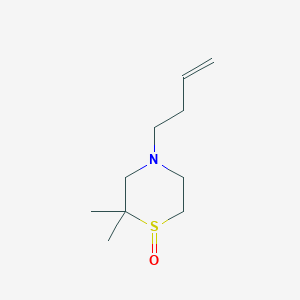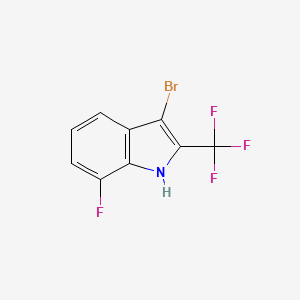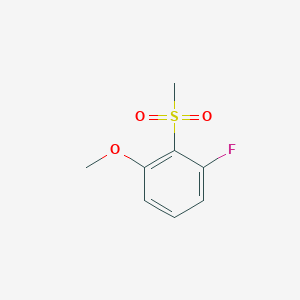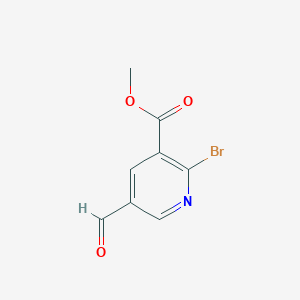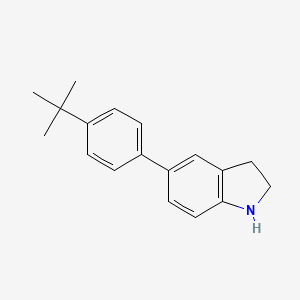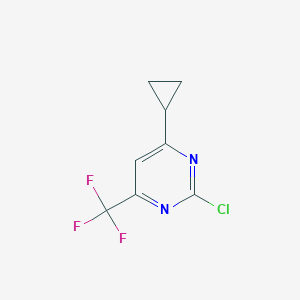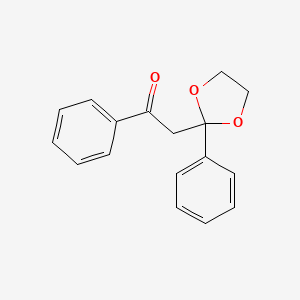
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone is an organic compound with the molecular formula C17H16O3. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, eco-friendly reductants like glucose can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the phenyl groups can participate in π-π interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A simpler analog with a similar ring structure but lacking the phenyl substituents.
2-Phenyl-1,3-dioxolane: Similar structure but with only one phenyl group attached to the dioxolane ring.
1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanol: A reduced form of the target compound with an alcohol group instead of a ketone.
Uniqueness: 1-Phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone stands out due to its dual phenyl substitution, which enhances its stability and reactivity. This unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H16O3 |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C17H16O3/c18-16(14-7-3-1-4-8-14)13-17(19-11-12-20-17)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
LOBMTGJQQGXWLM-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


